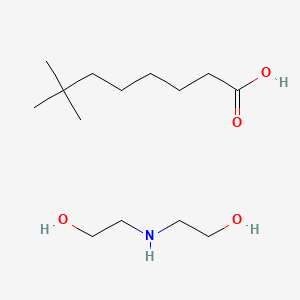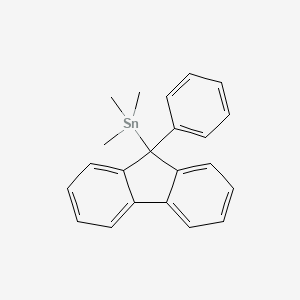
Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane is an organotin compound with the molecular formula C22H22Sn It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a tin atom bonded to three methyl groups and a 9-phenyl-9H-fluoren-9-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane typically involves the reaction of 9-phenyl-9H-fluoren-9-yl lithium with trimethyltin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form organotin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups or the 9-phenyl-9H-fluoren-9-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
科学的研究の応用
Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane involves its interaction with molecular targets, such as enzymes and receptors. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Trimethyl(9H-fluoren-9-yl)stannane: Similar structure but lacks the phenyl group.
Trimethyl(phenylmethyl)stannane: Contains a phenylmethyl group instead of the 9-phenyl-9H-fluoren-9-yl group.
Trimethyl(9-phenyl-9H-fluoren-9-yl)silane: Contains a silicon atom instead of tin.
Uniqueness
Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane is unique due to the presence of both the 9-phenyl-9H-fluoren-9-yl group and the tin atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
61016-67-9 |
|---|---|
分子式 |
C22H22Sn |
分子量 |
405.1 g/mol |
IUPAC名 |
trimethyl-(9-phenylfluoren-9-yl)stannane |
InChI |
InChI=1S/C19H13.3CH3.Sn/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19;;;;/h1-13H;3*1H3; |
InChIキー |
NWZHQXQUJLAFCI-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




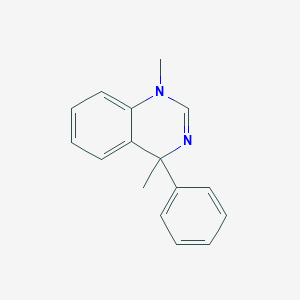
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)

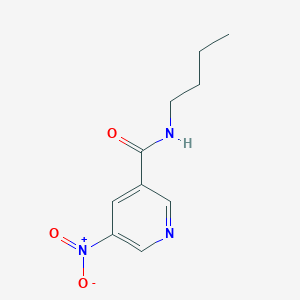
![4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14615141.png)

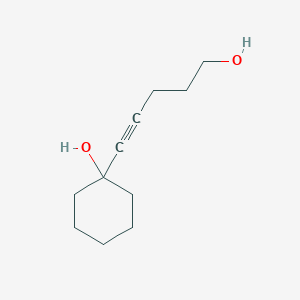
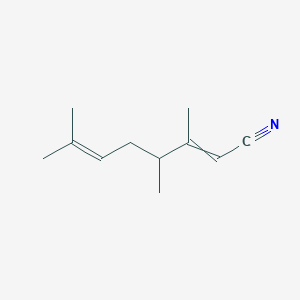
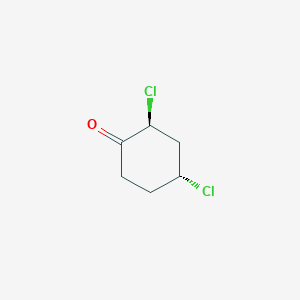
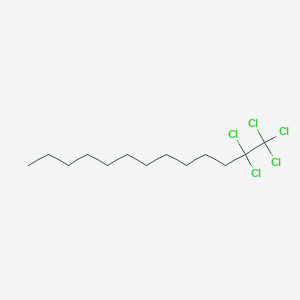
![2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14615169.png)
